N-(benzyloxyacetyl)-3-pyrrolidinol
Description
N-(Benzyloxyacetyl)-3-pyrrolidinol is a pyrrolidine derivative characterized by a benzyloxyacetyl group attached to the nitrogen atom of the pyrrolidinol ring. The benzyloxyacetyl group introduces steric and electronic effects that influence reactivity and biological activity, while the 3-pyrrolidinol core contributes to chiral properties and hydrogen-bonding capabilities .
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
1-(3-hydroxypyrrolidin-1-yl)-2-phenylmethoxyethanone |
InChI |
InChI=1S/C13H17NO3/c15-12-6-7-14(8-12)13(16)10-17-9-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |
InChI Key |
HEXUYIFKISYJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C(=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Accessibility: N-(Benzyloxyacetyl)-3-pyrrolidinol is synthesized via hydroboration-oxidation of N-benzyloxycarbonyl-3-pyrroline, achieving high yields (Eq. 5.17 in ). This contrasts with Boc-protected derivatives, which require milder conditions .
- Steric and Electronic Effects: The benzyloxyacetyl group in this compound provides greater steric hindrance compared to smaller substituents like Boc or acetamide. This may reduce nucleophilic reactivity at the nitrogen center but enhance stability .
Key Observations :
- Anti-Tumor Efficacy: this compound demonstrates superior anti-tumor activity compared to other 3-pyrrolidinol derivatives, particularly against U87MG cells, likely due to its NO-releasing properties .
- Stereochemical Influence: (R)-3-Pyrrolidinol is commercially prioritized over the (S)-isomer (priced at ¥15,900/25mL vs. ¥22,000/1g for (S)-isomer), reflecting its broader utility in asymmetric catalysis .
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
- Stability: this compound exhibits better air stability than (R)-3-pyrrolidinol, which requires frozen storage .
- Solubility : The benzyloxyacetyl group enhances lipophilicity, improving solubility in organic solvents like THF and DCM .
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